molecular formula C25H22N4O3S B4066165 6-(4-methyl-3-nitrophenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

6-(4-methyl-3-nitrophenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B4066165
M. Wt: 458.5 g/mol
InChI Key: DNACVOWIIYDTMY-UHFFFAOYSA-N
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Description

6-(4-methyl-3-nitrophenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings, a nitro group, and a sulfanyl group

Scientific Research Applications

6-(4-methyl-3-nitrophenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Preparation Methods

The synthesis of 6-(4-methyl-3-nitrophenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the 4-methyl-3-nitrophenyl and 4-methylphenyl precursors, followed by their coupling with other aromatic compounds under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like hydrogen peroxide or potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group and sulfanyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar compounds include other dihydropyrimidine derivatives with different substituents on the aromatic rings. Compared to these compounds, 6-(4-methyl-3-nitrophenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

  • 4-methyl-3-nitrophenyl derivatives
  • 4-methylphenyl derivatives
  • Other dihydropyrimidine derivatives

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

4-(4-methyl-3-nitrophenyl)-N-(4-methylphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S/c1-15-8-12-19(13-9-15)26-24(30)21-22(17-6-4-3-5-7-17)27-25(33)28-23(21)18-11-10-16(2)20(14-18)29(31)32/h3-14,23H,1-2H3,(H,26,30)(H2,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNACVOWIIYDTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C=C3)C)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-methyl-3-nitrophenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
6-(4-methyl-3-nitrophenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
Reactant of Route 3
6-(4-methyl-3-nitrophenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
Reactant of Route 4
6-(4-methyl-3-nitrophenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
Reactant of Route 5
6-(4-methyl-3-nitrophenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
Reactant of Route 6
6-(4-methyl-3-nitrophenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

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